molecular formula C18H24N2O4 B5427425 Ethyl 4-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate

Ethyl 4-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate

Cat. No.: B5427425
M. Wt: 332.4 g/mol
InChI Key: LFVCMIUOQKYGHS-UHFFFAOYSA-N
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Description

Ethyl 4-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a pyrrolidinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate typically involves a multi-step process. One common synthetic route starts with the preparation of the pyrrolidinone derivative, which is then coupled with the benzoic acid derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester with a pyrrolidinone derivative makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 4-[(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-5-24-17(23)12-6-8-14(9-7-12)19-16(22)13-10-15(21)20(11-13)18(2,3)4/h6-9,13H,5,10-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVCMIUOQKYGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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